4-Hydroxy-7-nitroquinoline
Overview
Description
4-Hydroxy-7-nitroquinoline is a heterocyclic aromatic compound with significant importance in various fields of chemistry, biology, and medicine. It is a derivative of quinoline, characterized by the presence of a hydroxyl group at the fourth position and a nitro group at the seventh position on the quinoline ring. This compound is known for its diverse biological activities and its utility in scientific research.
Mechanism of Action
- In the context of antimicrobial activity, 4-Hydroxy-7-nitroquinoline is known to chelate metal ions (such as Fe²⁺ and Zn²⁺) from biofilm matrices, disrupting bacterial biofilms . This action allows access to the infection site by the immune system.
- In an anticancer context, this compound has been cytotoxic to various cancer cell lines. It increases reactive oxygen species (ROS) production, especially when Cu²⁺ is present .
- The compound also inhibits the enzymatic activity of cathepsin B, a protease involved in tumor cell proliferation and metastasis .
- The exact biochemical pathways affected by this compound remain an area of ongoing research. Its impact on angiogenesis (possibly through inhibition of type 2 methionine aminopeptidase) warrants further investigation .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives, which include 4-Hydroxy-7-nitroquinoline, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the quinoline derivative and the biomolecule it interacts with.
Cellular Effects
Some quinoline-containing compounds have been reported to inhibit tumor growth by inducing cell cycle arrest, apoptosis, inhibiting angiogenesis, disrupting cell migration, and modulating nuclear receptor responsiveness .
Molecular Mechanism
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .
Metabolic Pathways
It is known that quinoline and its derivatives can be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-nitroquinoline typically involves the nitration of 4-hydroxyquinoline. One common method includes the following steps:
Nitration Reaction: 4-Hydroxyquinoline is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the seventh position.
Purification: The reaction mixture is then neutralized, and the product is extracted and purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of 4-hydroxy-7-aminoquinoline.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid can achieve the reduction of the nitro group.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 4-Hydroxy-7-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-7-nitroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its biological activities, including anticancer and antimalarial properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Lacks the nitro group, resulting in different biological activities.
7-Nitroquinoline: Lacks the hydroxyl group, affecting its chemical reactivity and biological properties.
8-Hydroxyquinoline: The hydroxyl group is at a different position, leading to variations in its chemical behavior and applications.
Uniqueness
4-Hydroxy-7-nitroquinoline is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activities. This combination allows for a wide range of applications and makes it a valuable compound in scientific research.
Properties
IUPAC Name |
7-nitro-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9-3-4-10-8-5-6(11(13)14)1-2-7(8)9/h1-5H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPKSYLYDHCVOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283859 | |
Record name | 4-HYDROXY-7-NITROQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75770-07-9, 6270-14-0 | |
Record name | 7-Nitro-4(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75770-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6270-14-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33806 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-HYDROXY-7-NITROQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-nitroquinolin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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